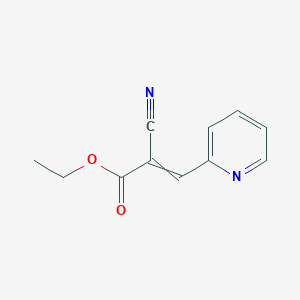

Ethyl 2-cyano-3-(pyridin-2-YL)acrylate

Übersicht

Beschreibung

Ethyl 2-cyano-3-(pyridin-2-YL)acrylate is an organic compound that belongs to the class of acrylates. It features a cyano group and a pyridinyl group attached to an acrylate moiety. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-(pyridin-2-YL)acrylate can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 2-pyridinecarboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or methanol .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-cyano-3-(pyridin-2-YL)acrylate undergoes various chemical reactions, including:

Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming a variety of derivatives.

Electrophilic Substitution: The pyridinyl group can undergo electrophilic substitution reactions, allowing for further functionalization.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds can be used.

Electrophilic Substitution: Reagents like halogens or nitrating agents can be employed.

Hydrolysis: Acidic or basic aqueous solutions are commonly used.

Major Products Formed:

Nucleophilic Addition: Formation of substituted derivatives.

Electrophilic Substitution: Formation of halogenated or nitrated products.

Hydrolysis: Formation of 2-cyano-3-(pyridin-2-YL)acrylic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-cyano-3-(pyridin-2-YL)acrylate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: It is used in the development of bioactive compounds with potential therapeutic properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 2-cyano-3-(pyridin-2-YL)acrylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the pyridinyl group can participate in coordination with metal ions or other nucleophiles. These interactions can modulate biological pathways and lead to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

- Ethyl 2-cyano-3-(pyridin-3-YL)acrylate

- Ethyl 2-cyano-3-(pyridin-4-YL)acrylate

- Methyl 2-cyano-3-(pyridin-2-YL)acrylate

Comparison: this compound is unique due to the position of the pyridinyl group, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .

Biologische Aktivität

Ethyl 2-cyano-3-(pyridin-2-YL)acrylate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₁₁H₁₀N₂O₂

- Molecular Weight : 202.21 g/mol

- Appearance : Pale yellow solid

The compound features a cyano group and a pyridine ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its electrophilic nature. The cyano group can interact with nucleophilic sites on proteins, potentially altering their function. This interaction may lead to modulation of enzyme activity or receptor binding, suggesting therapeutic potential in various biological pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antimicrobial Properties :

- The compound has been investigated for its antimicrobial effects against various pathogens, showing promise as a bioactive molecule.

-

Anticancer Potential :

- Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and RKO (colon cancer). For instance, a related compound showed an IC50 value of 7.12 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 20.18 µM) .

-

Enzyme Inhibition :

- This compound has been explored for its potential as an enzyme inhibitor, which could be beneficial in designing drugs targeting specific metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Feature | Unique Aspects |

|---|---|---|

| Ethyl 2-cyano-3-(4-pyridinyl)acrylate | Cyano group, pyridine ring | Notable antimicrobial activity |

| Ethyl 2-cyano-3-(3-pyridinyl)acrylate | Cyano group, pyridine ring | Different biological activity profile |

| Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate | Contains a thiophene ring | Distinct electronic properties compared to pyridine |

| Ethyl 2-cyano-3-(furan-2-yl)acrylate | Contains a furan ring | Potential use in anti-inflammatory applications |

This table highlights the unique aspects of this compound compared to its analogs, particularly regarding its biological activities.

Case Studies and Research Findings

- Anticancer Activity :

- Mechanistic Insights :

Eigenschaften

IUPAC Name |

ethyl 2-cyano-3-pyridin-2-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)9(8-12)7-10-5-3-4-6-13-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPIXOUQAVXJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 2-cyano-3-(pyridin-2-yl)acrylate in the synthesis of selenophenes?

A: this compound serves as an essential building block in a novel one-pot synthesis of functionalized selenophenes []. This method, described in the research paper, utilizes the compound's reactivity as an activated alkene. When reacted with acetylenic esters in the presence of KSeCN at room temperature, it facilitates the formation of the selenophene ring structure. This reaction offers a simple and efficient route to access diverse selenophene derivatives, valuable for various applications.

Q2: What are the advantages of this synthetic method using this compound compared to other approaches?

A: The research paper highlights several advantages of this synthetic method []:

Q3: How was the structure of the synthesized selenophenes confirmed?

A: The synthesized selenophenes were characterized using multinuclear NMR spectroscopy, including ¹H, ¹³C, and ⁷⁷Se NMR []. These techniques provide detailed information about the structure and connectivity of the atoms within the molecule, confirming the successful formation of the desired selenophene ring system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.